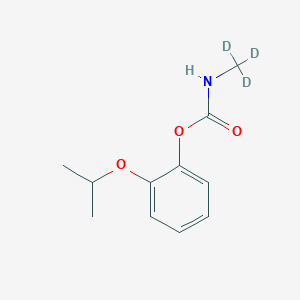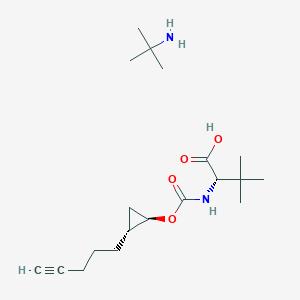
Ebastine N-Oxide
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Treatment of Urticaria (Autoimmune Disease)
- Scientific Field : Pharmaceutical Sciences
- Application Summary : This research aims to investigate the development and characterization of an Ebastine-loaded transfersomal nanogel for the enhancement of bioavailability in the treatment of urticaria .
- Methods of Application : The flexible transfersomes, consisting of the drug Ebastine, soya lecithin, and edge activator Tween 80, were prepared using the thin-film hydration method .
- Results : The Ebastine-loaded transfersomes showed the highest entrapment efficiency, up to 79.92%. The polydispersity index (PDI) of the transfersomes was determined to be 0.103, and the zeta potential was determined to be −18.9 mV, indicating that the formulation was stable .
Treatment of Allergic Rhinitis
- Scientific Field : Pharmaceutical Sciences
- Application Summary : The main objective of this research work was the development and evaluation of transfersomes integrated oral films for the bioavailability enhancement of Ebastine (EBT) to treat allergic rhinitis .
- Methods of Application : The flexible transfersomes, consisting of drug (EBT), lipid (Phosphatidylcholine) and edge activator (EA) Polyoxyethylene sorbitan monooleate or Sorbitan monolaurate, were prepared with the conventional thin film hydration method .
- Results : The developed transfersomes were further integrated into oral films using the solvent casting method .
Alleviation of Allergic Contact Dermatitis
- Scientific Field : Pharmaceutical Sciences
- Application Summary : This research aims to alleviate allergic contact dermatitis (ACD) by delivering ebastine-loaded solid lipid nanoparticles topically through a hydrogel .
- Methods of Application : Ebastine-loaded solid lipid nanoparticles (E-SLNs) were prepared using Compritol 888 ATO and tween 80 by cold dilification of the hot micro-emulsion . An E-SLNs loaded hydrogel was prepared using chitosan as a gelling agent and glutaraldehyde as a crosslinker .
- Results : The entrapment efficiency of ebastine was more than 78%. In vitro drug release studies performed for 24 hours on the E-SLNs dispersion and E-SLNs loaded hydrogel showed a sustained release of maximum 82.9% and 73.7% respectively . In vivo studies conducted on BALB/c mice confirmed that the hydrogel alleviated the symptoms of allergic contact dermatitis .
Treatment of Different Allergic Diseases
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Ebastine (EBT), a histamine H1 receptor blocker, is used to treat different allergic diseases .
- Methods of Application : The flexible transfersomes, consisting of drug (EBT), lipid (Phosphatidylcholine) and edge activator (EA) Polyoxyethylene sorbitan monooleate or Sorbitan monolaurate, were prepared with the conventional thin film hydration method . The developed transfersomes were further integrated into oral films using the solvent casting method .
- Results : Transfersomes were evaluated for their size distribution, surface charge, entrapment efficiency (EE%) and relative deformability .
Treatment of Irritable Bowel Syndrome
- Scientific Field : Pharmaceutical Sciences
- Application Summary : Ebastine, an antihistamine drug, has been used in a pilot study for the treatment of irritable bowel syndrome (IBS). The cause of mast cell activation in IBS patients is unknown, but it’s postulated that histamine release from mast cells leads to visceral afferent neuron hyperexcitability in IBS, via the histamine-1 receptor .
- Methods of Application : In a placebo-controlled trial, recruiting 55 patients, 20 mg ebastine was administered once daily for 12 weeks .
- Results : The administration of ebastine led to significant reductions in visceral hypersensitivity and abdominal pain, and higher rates of symptom relief .
Enhancement of Bioavailability in the Treatment of Urticaria
- Scientific Field : Pharmaceutical Sciences
- Application Summary : This research aims to investigate the development and characterization of an Ebastine-loaded transfersomal nanogel for the enhancement of bioavailability in the treatment of urticaria .
- Methods of Application : The flexible transfersomes, consisting of the drug Ebastine, soya lecithin, and edge activator Tween 80, were prepared using the thin-film hydration method .
- Results : The Ebastine transfersomal gel has a good anti-microbial effect against S. aureus. These vesicular transfersomes are more flexible than other vesicular systems, making them excellent for skin penetration .
Safety And Hazards
Propiedades
IUPAC Name |
4-(4-benzhydryloxy-1-oxidopiperidin-1-ium-1-yl)-1-(4-tert-butylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39NO3/c1-32(2,3)28-18-16-25(17-19-28)30(34)15-10-22-33(35)23-20-29(21-24-33)36-31(26-11-6-4-7-12-26)27-13-8-5-9-14-27/h4-9,11-14,16-19,29,31H,10,15,20-24H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOUEGNOVHBNHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)CCC[N+]2(CCC(CC2)OC(C3=CC=CC=C3)C4=CC=CC=C4)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
485.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ebastine N-Oxide | |
CAS RN |
1429071-63-5 | |
| Record name | 1-(4-(1,1-Dimethylethyl)phenyl)-4-(cis-4-(diphenylmethoxy)-1-oxidopiperidin-1-yl)-butan-1-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1429071635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4-(1,1-DIMETHYLETHYL)PHENYL)-4-(CIS-4-(DIPHENYLMETHOXY)-1-OXIDOPIPERIDIN-1-YL)-BUTAN-1-ONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D6B5LI0E0G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![10-[2-(2-Methoxyethoxy)ethyl]-10H-phenothiazine](/img/structure/B1435941.png)





![sodium;2-[N-(2-methoxyethyl)-2,6-dimethylanilino]-2-oxoethanesulfonate](/img/structure/B1435956.png)


![3-Chloro-2-[2-(2,2,2-trifluoroethylidene)hydrazin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435960.png)


![3-Chloro-2-[2-(nitromethylidene)imidazolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B1435963.png)